[1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol
Overview
Description
[1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol is a useful research compound. Its molecular formula is C22H26ClNO4 and its molecular weight is 403.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.1550360 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Mannich Base Derivatives and Their Applications
Mannich base derivatives, related to bioactive compounds like insect growth regulators and anti-leukemic and antimitotic agents, are synthesized through reactions involving aromatic aldehydes and piperidine or morpholine in methanol. These derivatives exhibit potential in developing pharmacologically active compounds and studying their mechanism of action in biological systems (Jurd, 1985).
Crystal Structure Studies for Drug Design
Crystal structure analysis plays a crucial role in drug design and development. The synthesis and crystal structure study of compounds similar in structure to the one mentioned, employing piperidinyl methanol derivatives, have contributed to understanding molecular interactions, which are critical for designing drugs with targeted properties (Benakaprasad et al., 2007).
Fluorescence Derivatization Reagents for Analytical Chemistry
In analytical chemistry, specific derivatives like 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl azide have been identified as highly sensitive fluorescence derivatization reagents for detecting primary, secondary, and tertiary alcohols in high-performance liquid chromatography. Such reagents offer tools for sensitive and selective detection of various compounds, enhancing analytical methodologies (Yamaguchi et al., 1987).
Renewable Chemical Feedstocks and Green Chemistry
Research on renewable chemical feedstocks focuses on the conversion of lignocellulosic materials into valuable chemicals using green processes. For instance, methanol has been utilized as a solvent and reactant in processes aimed at producing phenolic rich products and sugar derivatives from biomass, contributing to the sustainable production of chemicals and fuels (Xu et al., 2012).
Catalysis and Organic Synthesis
Catalysis research involving compounds like "[1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol" explores their potential as catalysts or substrates in organic reactions. Studies on the efficient reduction of carbonyl compounds using methanol as a hydrogen transfer agent exemplify the role of these compounds in innovative catalytic processes, offering cleaner and more efficient synthetic pathways (Pasini et al., 2014).
Properties
IUPAC Name |
[1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO4/c23-19-13-21-20(27-16-28-21)12-17(19)14-24-9-6-22(15-25,7-10-24)8-11-26-18-4-2-1-3-5-18/h1-5,12-13,25H,6-11,14-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAROKHRFDSMPAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCOC2=CC=CC=C2)CO)CC3=CC4=C(C=C3Cl)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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